2-(3,4-dimethoxyphenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, often involving substituted phenyl compounds and oxazole derivatives. It is available for purchase from chemical suppliers and has been referenced in various scientific literature and patents focusing on its synthesis and applications in biological research.
This compound falls under the category of heterocyclic compounds, specifically pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties. The presence of methoxy and methyl groups enhances its chemical reactivity and potential interactions with biological targets.
The synthesis of 2-(3,4-dimethoxyphenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed for characterization of the synthesized compound.
The molecular formula of 2-(3,4-dimethoxyphenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is . Its structural representation includes multiple aromatic rings connected through a pyrazolo framework.
Property | Value |
---|---|
Molecular Weight | 440.5 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI | InChI=1S/C26H24N4O3/c1-16-5-6-20(13-17(16)2)22-14-24-26(31)29(11-12-30(24)28-22)15-23-18(3)33-25(27-23)19-7-9-21(32-4)10-8-19/h5-14H,15H2,1-4H3 |
The InChI Key for this compound is BPOQABHRDVQSIN-UHFFFAOYSA-N. This unique identifier facilitates easy retrieval of information related to this compound in chemical databases.
The compound can participate in various chemical reactions due to its functional groups:
These reactions can be utilized to modify the compound further or to synthesize derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 2-(3,4-dimethoxyphenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves interactions with specific molecular targets:
Research indicates that such compounds can modulate biological processes by altering enzyme activities or receptor functions.
The physical properties of 2-(3,4-dimethoxyphenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazino[1,5-a]pyrazin-4-one include:
The chemical properties are influenced by the presence of functional groups that facilitate various chemical reactions:
This compound has several applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: